Uridine, 2'-deoxy-3-methyl-

概要

説明

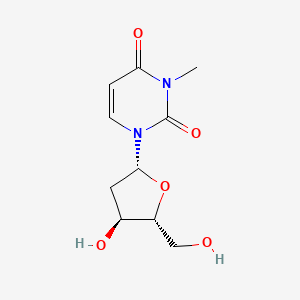

Uridine, 2’-deoxy-3-methyl- is a modified nucleoside analog derived from uridine, a fundamental building block of nucleic acids such as RNA. This compound features a methyl group at the 3-position and lacks a hydroxyl group at the 2’-position, distinguishing it from its parent molecule. Nucleoside analogs like Uridine, 2’-deoxy-3-methyl- are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-3-methyl- typically involves the protection of hydroxyl groups followed by selective methylation and deprotection steps. One common method includes the use of tetraisopropyldisiloxane to protect the 3’- and 5’-hydroxyl groups, enabling functionalization at the 2’-position . The methylation at the 3-position can be achieved using methyl iodide in the presence of a base such as sodium hydride . Deprotection is then carried out to yield the final product.

Industrial Production Methods

Industrial production of Uridine, 2’-deoxy-3-methyl- may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed C–H olefination has also been explored for the synthesis of uridine analogs, providing an efficient and environmentally friendly approach .

化学反応の分析

Intramolecular Michael Additions and Cyclonucleoside Formation

2'-Deoxy-3-methyluridine derivatives participate in intramolecular Michael additions under acidic or basic conditions:

Key Observation : Cyclonucleoside 1 is thermodynamically unstable and reverts to the dimethyl ketal form (4 ) in acidic acetone, highlighting the reversibility of these reactions .

Nucleophilic Substitution and Elimination Reactions

Reactions of 2'-deoxy-3-methyluridine derivatives with amines exhibit competing substitution and elimination pathways:

-

3'-O-Mesyl Displacement : Treatment of 3'-O-mesyl derivatives (e.g., 9b ) with morpholine or benzylamine yields 3'-amino-substituted products (10c , 10d ) at 52% and 24% yields, respectively. Piperidine and pyrrolidine predominantly trigger β-elimination, forming olefin 11 .

-

Steric and Electronic Effects : The 3-methyl group sterically hinders nucleophilic attack at C3', favoring elimination in bulky amine reactions .

Key Table: Amine Reactivity with 3'-O-Mesyl Derivatives

| Amine | Product (Substitution vs. Elimination) | Yield (%) |

|---|---|---|

| Morpholine | 3'-Amino product (10c ) | 52 |

| Benzylamine | 3'-Amino product (10d ) | 24 |

| Piperidine | Olefin 11 | >80 |

Deoxygenation Strategies

Deoxygenation of 2',3'-O-(methoxymethylene)uridine derivatives provides a route to 2',3'-dideoxyuridine analogs. Phosphorus-based reagents (e.g., tributyltin hydride) selectively remove hydroxyl groups, but yields are moderate (~35% ) due to competing side reactions .

Phosphorylation and Metabolic Activation

While biochemical phosphorylation is noted in related analogs (e.g., β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine), chemical phosphorylation of 2'-deoxy-3-methyluridine remains underexplored. Enzymatic studies suggest that triphosphate derivatives could inhibit viral polymerases, but chemical synthesis protocols are not yet optimized .

科学的研究の応用

Chemical Synthesis and Structural Characteristics

The synthesis of 2'-deoxy-3-methyluridine has been achieved through several methods, including chemical synthesis that involves the modification of uridine derivatives. For instance, the first successful chemical synthesis involved trimethylsilylation followed by acetylation and methylation processes to yield the final product in moderate yields . The structural modification at the 3-position enhances its stability and alters its interaction with biological macromolecules.

Biological Activities

2'-deoxy-3-methyluridine exhibits a range of biological activities that make it a valuable compound in research:

- Antiviral Activity : Nucleoside analogs like 2'-deoxy-3-methyluridine have been investigated for their potential as antiviral agents. They can interfere with viral replication by mimicking natural nucleotides, thereby inhibiting viral polymerases .

- Enzyme Inhibition : The structural characteristics of this compound allow it to serve as an inhibitor for various enzymes, particularly those involved in nucleotide metabolism. This inhibition can be crucial in studies related to cancer and infectious diseases .

Medicinal Chemistry Applications

In medicinal chemistry, 2'-deoxy-3-methyluridine is utilized as a building block for the synthesis of more complex nucleoside derivatives. Its modifications lead to compounds that can target specific biological pathways:

- Anticancer Research : The compound's ability to modify RNA structures has implications in cancer therapy. By integrating modified nucleosides into RNA strands, researchers can influence gene expression and potentially inhibit tumor growth .

- Antibiotic Development : Recent studies have highlighted the potential of uridine-based compounds in antibiotic development. The unique properties of 2'-deoxy-3-methyluridine allow it to act against resistant bacterial strains by disrupting their nucleic acid synthesis pathways .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of 2'-deoxy-3-methyluridine:

- Total Synthesis Efforts : Research has focused on the total synthesis of uridine derivatives, showcasing methods that yield high-purity products suitable for biological testing. These studies often emphasize structure-activity relationships (SAR) to optimize the efficacy of nucleoside analogs as therapeutic agents .

- Inhibitor Development : The compound has been employed in developing inhibitors targeting specific enzymes such as RNA polymerases. By modifying its structure, researchers have created potent inhibitors that demonstrate significant activity against viral infections .

Comparison with Other Nucleosides

The following table compares 2'-deoxy-3-methyluridine with other nucleosides regarding their applications:

| Nucleoside | Antiviral Activity | Anticancer Potential | Enzyme Inhibition | Notes |

|---|---|---|---|---|

| Uridine | Moderate | Low | Yes | Natural nucleoside |

| 2'-Deoxyuridine | High | Moderate | Yes | Commonly used in antiviral therapies |

| 2'-Deoxy-3-methyluridine | High | High | Yes | Modified structure enhances activity |

作用機序

The mechanism of action of Uridine, 2’-deoxy-3-methyl- involves its incorporation into RNA or DNA, leading to chain termination or the formation of defective nucleic acids. It can also inhibit enzymes involved in nucleic acid synthesis, thereby disrupting cellular replication and transcription processes . The compound targets various molecular pathways, including those involved in viral replication and cancer cell proliferation .

類似化合物との比較

Uridine, 2’-deoxy-3-methyl- can be compared with other nucleoside analogs such as:

2’-Deoxy-2’-azidonucleosides: These analogs are modified at the 2’-position with an azide group and have shown significant antiviral and anticancer activity.

2’-O-Methyl/2’-O-MOE-L-nucleosides: These derivatives are modified at the 2’-position with methyl or methoxyethyl groups and are used in the development of stable oligonucleotides for therapeutic applications.

The uniqueness of Uridine, 2’-deoxy-3-methyl- lies in its specific modifications, which confer distinct biochemical properties and therapeutic potential .

生物活性

Uridine, 2'-deoxy-3-methyl- is a modified nucleoside analog derived from uridine, a crucial component of RNA. This compound features a methyl group at the 3-position and lacks a hydroxyl group at the 2'-position, which differentiates it from its parent molecule. Its unique structure offers significant potential in medicinal chemistry, particularly in antiviral and anticancer therapies.

The biological activity of Uridine, 2'-deoxy-3-methyl- primarily involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. This incorporation can disrupt cellular replication and transcription processes by inhibiting enzymes involved in nucleic acid synthesis.

Therapeutic Applications

- Antiviral Properties : Uridine analogs are often explored for their ability to combat viral infections. The structural modifications in Uridine, 2'-deoxy-3-methyl- may enhance its efficacy against certain viruses by mimicking natural substrates in viral replication processes.

- Anticancer Activity : Similar to other nucleoside analogs, Uridine, 2'-deoxy-3-methyl- may exhibit cytotoxic effects on rapidly dividing cancer cells through mechanisms that involve interference with DNA synthesis.

Comparative Analysis with Other Nucleoside Analogs

| Nucleoside Analog | Modification | Biological Activity |

|---|---|---|

| Uridine, 2'-deoxy-3-methyl- | Methyl group at 3-position | Antiviral, Anticancer |

| 2'-Deoxy-2'-azidonucleosides | Azide group at 2'-position | Significant antiviral and anticancer activity |

| 2'-O-Methyl/2'-O-MOE-L-nucleosides | Methyl/methoxyethyl at 2'-position | Used in stable oligonucleotide development |

Case Studies

- Inhibition of MraY Transferase : A study evaluated various compounds based on uridine structures, including those similar to Uridine, 2'-deoxy-3-methyl-. Although these compounds showed poor antibacterial activity, several demonstrated inhibition of MraY transferase activity, with IC50 values ranging from 0.8 µM to 27.5 µM .

- Synthesis of Modified Nucleosides : Research has highlighted synthetic routes for creating nucleoside analogs like Uridine, 2'-deoxy-3-methyl-. These methods often involve selective methylation and deprotection steps that enhance yield and efficiency in producing biologically active compounds.

Biological Studies

Research indicates that Uridine, 2'-deoxy-3-methyl- may also affect cellular pathways beyond direct antiviral and anticancer activities. For instance, its role in modulating immune responses has been noted in various studies examining the effects of uridine derivatives on lymphocyte activity and macrophage function .

特性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSLSWUGHMGGCM-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947405 | |

| Record name | 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24514-32-7 | |

| Record name | Uridine, 2'-deoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。